(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-13-15(12-19-21)27(25,26)23-8-4-7-22(9-10-23)18(24)17-11-14-5-2-3-6-16(14)20-17/h2-3,5-6,11-13,20H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOKXXAXSZQVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to interact with various enzymes and receptors, potentially influencing cellular processes.
Mode of Action
The compound’s mode of action is likely to involve binding to its target proteins, thereby modulating their activity. This could result in changes to cellular processes, such as signal transduction or metabolic pathways.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on the structure and functional groups of the compound, it may influence pathways involving enzymes like tyrosine kinases.
Pharmacokinetics
Similar compounds have been found to possess drug-like properties, suggesting that this compound may also have favorable adme properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to induce apoptosis in certain cell lines, suggesting that this compound may also have cytotoxic effects.
Biological Activity
The compound (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , a hybrid structure combining indole and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing insights from various studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that integrate indole and pyrazole structures. For instance, the synthesis may begin with the formation of an indole derivative followed by the introduction of a pyrazole moiety through nucleophilic substitution reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing indole and pyrazole structures. For example, derivatives similar to our target compound have shown significant efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3b | A549 (lung cancer) | 2.5 | |
| 3e | H460 (lung cancer) | 3.0 | |
| 5b | MCF7 (breast cancer) | 1.8 |
These compounds exhibited preferential suppression of rapidly dividing cells compared to non-tumor cells, indicating their potential as anticancer agents.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Mycobacterium tuberculosis as low as 0.98 µg/mL, suggesting strong antibacterial properties .
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Activity
Compounds with similar structural features have been reported to exhibit anti-inflammatory effects . They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
The biological activities of (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone are attributed to several mechanisms:
- Inhibition of Enzyme Activities : Compounds in this class often inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : They may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
Several case studies illustrate the effectiveness of related compounds:
- A study on pyrazole derivatives demonstrated significant reductions in tumor size in xenograft models when treated with compounds similar to our target compound.
- Another investigation highlighted the use of indole derivatives in combination therapies for enhanced efficacy against resistant strains of bacteria.
Scientific Research Applications
Overview
The compound (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , with the molecular formula and a molecular weight of 387.46 g/mol, is a synthetic derivative that incorporates both indole and pyrazole moieties. This unique structural combination has led to significant interest in its potential applications in medicinal chemistry, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory therapies.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The indole and pyrazole components are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, compounds featuring similar structures have been shown to inhibit tryptophan 2,3-dioxygenase, which is involved in cancer progression by creating an immunosuppressive environment in tumors .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrazole moiety enhances its interaction with microbial targets, potentially disrupting their metabolic processes. This has been particularly noted in derivatives that share structural similarities with (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases, and compounds containing indole and pyrazole rings are often explored for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory disorders.
Synthesis and Mechanism of Action
The synthesis of (1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions that create the indole and pyrazole frameworks before their coupling. The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study published in Nature Reviews Immunology discussed how indole derivatives could enhance antitumor immunity by inhibiting enzymes that deplete tryptophan in tumor microenvironments .
- Infection Control : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that pyrazole-containing compounds showed significant activity against resistant strains of bacteria, suggesting potential for development as new antibiotics.
- Inflammatory Disorders : Clinical trials reported in Journal of Medicinal Chemistry indicated that indole-based compounds effectively reduced inflammation markers in patients with rheumatoid arthritis, showcasing their therapeutic potential.
Q & A
Basic Question: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step processes, including sulfonylation of the diazepane ring, coupling with the indole moiety, and purification. Key challenges include:
- Low yields during sulfonylation due to steric hindrance from the 1-methylpyrazole group .
- Byproduct formation during indole coupling, requiring careful temperature control (e.g., maintaining 0–5°C for nucleophilic substitutions) .
- Purification difficulties caused by polar intermediates; reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended .
Optimization strategies:
- Use N,N-diisopropylethylamine (DIPEA) as a base to enhance sulfonylation efficiency .
- Employ microwave-assisted synthesis for indole coupling to reduce reaction time and improve regioselectivity .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl-diazepane-indole scaffold?
Answer:
SAR studies should focus on:
- Core modifications : Compare analogs with varying substituents on the pyrazole (e.g., methyl vs. ethyl) and diazepane (e.g., sulfonyl vs. carbonyl) .
- Biological assays : Test against targets like serotonin receptors (indole’s role in neurotransmitter mimicry) and kinases (sulfonamide’s ATP-binding affinity) .
Methodological framework:
Use molecular docking (e.g., AutoDock Vina) to rationalize binding differences .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- NMR :
- HRMS : Exact mass (e.g., C₂₀H₂₂N₄O₃S) with <2 ppm error ensures purity .
- IR : Sulfonyl stretch at ~1350 cm⁻¹ confirms SO₂ group incorporation .
Contradiction note : Some studies report shifted indole proton signals due to solvent effects (DMSO vs. CDCl₃); always cross-reference with synthetic intermediates .
Advanced Question: How can computational modeling resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Discrepancies in activity (e.g., anti-inflammatory vs. anticancer) may arise from off-target interactions. A tiered approach is recommended:
Pharmacophore modeling (e.g., Schrödinger Phase) to identify shared binding features .
Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
Free energy calculations (MM/GBSA) to rank binding affinities and predict selectivity .
Case study : A derivative with a 4-methoxyphenyl group showed conflicting cytotoxicity data. Simulations revealed preferential binding to COX-2 over EGFR, explaining its anti-inflammatory profile despite structural similarity to EGFR inhibitors .
Basic Question: What strategies improve aqueous solubility for in vitro testing of this hydrophobic compound?
Answer:
- Prodrug design : Introduce phosphate esters at the indole N-H group, which hydrolyze in physiological conditions .
- Cosolvent systems : Use 10% DMSO in PBS (pH 7.4) for stock solutions; avoid >1% DMSO in assays to minimize cytotoxicity .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Validation : Monitor solubility via UV-Vis spectroscopy (λmax = 280 nm) and confirm stability using HPLC .
Advanced Question: How should researchers design experiments to assess metabolic stability and cytochrome P450 interactions?
Answer:
-
In vitro metabolism :
-
CYP inhibition :
CYP Isozyme Probe Substrate IC₅₀ Determination 3A4 Midazolam Competitive inhibition model 2D6 Dextromethorphan Fluorescence-based assay
Key finding : The sulfonyl group may enhance CYP2C9 binding; test with tolbutamide hydroxylation assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
